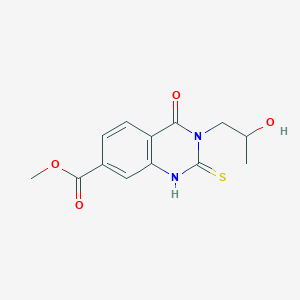

Methyl 3-(2-hydroxypropyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms. The hydroxypropyl, mercapto, and methyl ester groups would be attached to this core structure at specific positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the mercapto group could undergo oxidation reactions, and the ester could participate in hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like the hydroxyl and ester could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Formation and Synthesis

Synthesis Techniques : Research by Klayman, Shine, and Murray (1970) indicates that derivatives of 2-mercaptoquinazoline, like Methyl 3-(2-hydroxypropyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylate, can be formed through cyclization reactions. They observed the formation of 2-amino-2-oxazoline derivatives during the heating of 1-(2-Hydroxyethyl)-3-substituted-2-methyl-2-thiopseudourea hydriodides in polar solvents (Klayman, Shine, & Murray, 1970).

Novel Synthesis Routes : Lerestif, Feuillet, Bazureau, and Hamelin (1999) explored convergent routes for the synthesis of compounds similar to this compound. They used focused microwave technology to facilitate solvent-free processes in the creation of these compounds (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).

Derivatives Synthesis and Activity : Anderson, Heider, Raju, and Yucht (1988) synthesized a series of compounds, including dihydroquinazolines, noting their in vivo activity against P388 lymphocytic leukemia. This suggests potential applications in cancer research or treatment (Anderson, Heider, Raju, & Yucht, 1988).

Chemical Properties and Interactions

Chemical Reactions and Structures : The work of El-zohry, Ahmed, Omar, and Abd-Alla (2007) on quinoline and quinazoline derivatives, including those with sulfide and sulfone moieties, provides insights into the chemical properties and potential reactions of similar compounds. They focused on understanding the structures and antimicrobial activities of these compounds (El-zohry, Ahmed, Omar, & Abd-Alla, 2007).

Molecular Docking Studies : Kovalenko, Drushlyak, Shishkina, Konovalova, Mariutsa, Bunyatyan, Kravchenko, Ivanov, Ivachtchenko, and Langer (2020) conducted molecular docking simulations on compounds similar to this compound. Their work, focusing on hepatitis B virus replication inhibitors, underscores the potential for these compounds in antiviral research (Kovalenko et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-7(16)6-15-11(17)9-4-3-8(12(18)19-2)5-10(9)14-13(15)20/h3-5,7,16H,6H2,1-2H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJCSDSWLFOSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,7-Diazaspiro[3.4]octan-2-yl)ethanone;dihydrochloride](/img/structure/B2764589.png)

![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B2764597.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2764606.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2764607.png)

![(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2764608.png)

![5-(4-fluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2764610.png)